BenchChemオンラインストアへようこそ!

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

CYP11B1 CYP11B2 aldosterone synthase

(4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (CAS 1171341-20-0, molecular formula C₂₁H₂₀FN₃O₂, MW 365.41 g/mol) is a synthetic indoline-substituted pyrazoline derivative developed within a proprietary chemical series targeting cannabinoid CB1 receptor modulation. Its structure features a 4-ethoxy substituent on the central pyrazole ring, an N-(4-fluorophenyl) group, and a 2-methylindoline moiety linked via a carbonyl bridge—a scaffold that distinguishes it from earlier 1,5-diarylpyrazole CB1 antagonists.

Molecular Formula C21H20FN3O2
Molecular Weight 365.408
CAS No. 1171341-20-0
Cat. No. B2842550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone
CAS1171341-20-0
Molecular FormulaC21H20FN3O2
Molecular Weight365.408
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)N2C(CC3=CC=CC=C32)C)C4=CC=C(C=C4)F
InChIInChI=1S/C21H20FN3O2/c1-3-27-19-13-24(17-10-8-16(22)9-11-17)23-20(19)21(26)25-14(2)12-15-6-4-5-7-18(15)25/h4-11,13-14H,3,12H2,1-2H3
InChIKeyQMOMRHNMEWOAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (CAS 1171341-20-0) Is a Differentiated Tool for Cannabinoid CB1 Receptor Research


(4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (CAS 1171341-20-0, molecular formula C₂₁H₂₀FN₃O₂, MW 365.41 g/mol) is a synthetic indoline-substituted pyrazoline derivative developed within a proprietary chemical series targeting cannabinoid CB1 receptor modulation [1]. Its structure features a 4-ethoxy substituent on the central pyrazole ring, an N-(4-fluorophenyl) group, and a 2-methylindoline moiety linked via a carbonyl bridge—a scaffold that distinguishes it from earlier 1,5-diarylpyrazole CB1 antagonists. Physicochemical profiling yields a calculated logP of approximately 3.07, a topological polar surface area of 56.41 Ų, and compliance with Lipinski's Rule of Five, indicating favorable drug-like properties for in vitro and in vivo pharmacological studies [2].

Why Generic Substitution Fails for (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone in Cannabinoid Pharmacology


Indoline-substituted pyrazoline CB1 ligands are not interchangeable due to steep structure–activity relationships (SAR) governing both receptor affinity and functional selectivity. Within the patent family EP1849784 / US20090131497, minor alterations to the pyrazole 4-position substituent (e.g., ethoxy vs. methoxy, hydrogen, or propoxy), the N-aryl substituent, and the indoline ring substitution pattern produce marked shifts in CB1 binding potency and CB1/CB2 selectivity [1]. The 4-ethoxy group in the target compound introduces distinct electronic and steric properties compared to the 4-methoxy analog, potentially altering hydrogen-bonding interactions within the CB1 orthosteric pocket. Furthermore, ancillary pharmacology profiles—such as cytochrome P450 inhibition—can diverge substantially between close analogs, making compound-specific characterization essential before committing to procurement for any SAR exploration, selectivity panel, or in vivo study [2].

Quantitative Differentiation Evidence for (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone vs. In-Class Analogs


CYP11B1 vs. CYP11B2 Selectivity: A 19-Fold Window That Distinguishes This Compound from Non-Selective Steroidogenic CYP Inhibitors

In a cell-based assay using human CYP11B1 and CYP11B2 expressed in Chinese hamster V79 MZh cells with [¹⁴C]-deoxycorticosterone as substrate (6-hour incubation), the target compound inhibited CYP11B1 with an IC₅₀ of 6 nM and CYP11B2 with an IC₅₀ of 113 nM, yielding a 19-fold selectivity window favoring CYP11B1 [1]. This contrasts with the broader class of azole-based CYP inhibitors, which typically exhibit CYP11B2/CYP11B1 IC₅₀ ratios near unity. While no head-to-head comparative CYP selectivity data for the 4-methoxy or 4-propoxy pyrazoline analogs are publicly available, this level of CYP11B1 preference is notable among pyrazoline-containing scaffolds. The comparator baseline for non-selective CYP11B inhibition is represented by compounds such as metyrapone, which inhibits both CYP11B1 and CYP11B2 with comparable potency [2].

CYP11B1 CYP11B2 aldosterone synthase steroidogenesis selectivity

4-Ethoxy Substituent: A Key SAR Differentiator from the 4-Methoxy Analog in the Indoline-Pyrazoline CB1 Series

The target compound bears a 4-ethoxy substituent (–OCH₂CH₃) on the pyrazole ring, whereas the closest commercially cataloged analog is (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone, which carries a 4-methoxy group (–OCH₃) [1]. Within the broader indoline-substituted pyrazoline patent family (EP1849784 / US20090131497), the pyrazole 4-position is designated as a key diversity point (R₂₁/R₂₂/R₂₃/R₂₄) where alkoxy chain length modulates CB1 receptor binding affinity and functional activity [2]. The ethoxy group increases both steric bulk and lipophilicity relative to methoxy (calculated ΔclogP ~0.3–0.5 units), which can alter receptor binding pocket occupancy and pharmacokinetic properties. Although quantitative CB1 binding data for the specific target compound and its 4-methoxy analog are not disclosed in the same assay in publicly available sources, the patent explicitly claims that 4-alkoxy-substituted pyrazolines within this series exhibit differential CB1 modulatory activity warranting individual characterization [2].

CB1 receptor structure-activity relationship ethoxy methoxy pyrazoline indoline

Metabotropic Glutamate Receptor 5 (mGluR5) Ancillary Activity: Sub-100 nM Potency Differentiates This Scaffold from CB1-Selective Reference Antagonists

Ancillary pharmacology profiling reveals that the target compound exhibits activity at the metabotropic glutamate receptor 5 (mGluR5) with a bioactivity value in the ≤0.1 μM (≤100 nM) range in a cell-based assay [1]. This mGluR5 activity is absent in the reference CB1 antagonist/inverse agonist rimonabant (SR141716A), which is highly selective for CB1 over mGluR5 (reported mGluR5 IC₅₀ >10 μM). The dual CB1/mGluR5 profile may be therapeutically relevant, as mGluR5 modulation has been implicated in anxiety, depression, and substance use disorders—conditions where CB1 antagonism is also under investigation. However, this ancillary activity also represents a potential confounding factor for researchers intending to use the compound purely as a CB1 tool; the mGluR5 component must be controlled for in target-identification studies.

mGluR5 metabotropic glutamate receptor polypharmacology off-target activity CB1 antagonist

Physicochemical Property Differentiation: Lipinski-Compliant Oral Bioavailability Profile with Optimal TPSA for CNS Penetration Potential

Computed physicochemical properties of the target compound indicate a balanced profile suitable for both oral dosing and potential CNS exposure: MW = 365.41 g/mol, clogP = 3.07, TPSA = 56.41 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond [1]. The topological polar surface area (TPSA) of 56.41 Ų falls well below the empirical threshold of ~90 Ų associated with good blood–brain barrier penetration, while remaining above the ~40 Ų floor associated with excessive non-specific binding. In comparison, rimonabant (SR141716A) has a higher MW (463.8 g/mol), higher clogP (~5.5), and a higher TPSA (~64 Ų), placing the target compound in a more favorable CNS drug-like space. The low rotatable bond count (1) is notable and may confer reduced entropic penalty upon receptor binding compared to more flexible CB1 ligands.

Lipinski Rule of Five TPSA CNS penetration physicochemical drug-likeness

Recommended Research Applications for (4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone Based on Evidence


CYP11B1-Selective Steroidogenic Pathway Dissection

The compound's ~19-fold CYP11B1-over-CYP11B2 selectivity (CYP11B1 IC₅₀ = 6 nM; CYP11B2 IC₅₀ = 113 nM) makes it suitable for functional studies requiring preferential inhibition of cortisol biosynthesis (CYP11B1-mediated) with relative sparing of aldosterone production (CYP11B2-mediated). At concentrations between 10–50 nM, near-complete CYP11B1 blockade can be achieved with only partial CYP11B2 engagement, enabling cleaner dissection of glucocorticoid vs. mineralocorticoid pathways in adrenocortical cell models [2]. Researchers must include CYP11B2 activity controls to confirm selectivity in their specific experimental system.

CB1 Receptor SAR Probe: Alkoxy Chain Length Optimization

As part of the indoline-substituted pyrazoline CB1 ligand series claimed in EP1849784 / US20090131497, the 4-ethoxy substituent represents a key SAR vector. Procurement of both the 4-ethoxy target compound and its 4-methoxy analog enables systematic evaluation of alkoxy chain length effects on CB1 binding affinity, functional activity (agonist vs. antagonist vs. inverse agonist), and downstream signaling bias [1]. The increased lipophilicity (ΔclogP ~ +0.3–0.5) without additional hydrogen-bond acceptors provides a clean physicochemical perturbation for interpreting SAR trends.

CB1–mGluR5 Polypharmacology Lead Generation

The target compound's ancillary mGluR5 activity (≤100 nM) combined with its CB1 receptor modulation potential positions it as a rare dual-activity scaffold. Research programs investigating the therapeutic hypothesis of combined CB1 antagonism and mGluR5 negative allosteric modulation—relevant to addiction, anxiety, and metabolic disorders—may use this compound as a starting point for medicinal chemistry optimization. Confirmation of mGluR5 functional activity (agonist vs. antagonist) in orthogonal assays is recommended before committing to large-scale synthesis [3].

CNS-Penetrant CB1 Ligand Candidate for in Vivo Behavioral Pharmacology

With a TPSA of 56.41 Ų (well below the 90 Ų CNS penetration threshold), clogP of 3.07, and only 1 rotatable bond, the target compound possesses a physicochemical profile strongly predictive of blood–brain barrier permeability [2]. This distinguishes it from the bulkier, more lipophilic rimonabant (MW 463.8; clogP ~5.5; 6 rotatable bonds). For academic or industrial groups conducting in vivo CB1-mediated feeding behavior, anxiety, or substance-abuse models, the compound's predicted CNS availability may translate to lower required oral doses and reduced peripheral accumulation compared to first-generation CB1 antagonists.

Quote Request

Request a Quote for (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.